(Z)-2-((2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-((2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a chromenyl group and a benzofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate alkyne under basic conditions.
Coupling with Benzofuranone: The chromenyl intermediate is then coupled with a benzofuranone derivative through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Oxopropoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxopropoxy group, where nucleophiles such as amines or thiols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in organic electronics and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of (Z)-2-((2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of pro-inflammatory mediators. The chromenyl group plays a crucial role in its antioxidant activity, while the benzofuranone moiety contributes to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: Unique due to its combined chromenyl and benzofuranone structure.
Chromen-3-yl derivatives: Known for their antioxidant properties.
Benzofuranone derivatives: Studied for their anti-inflammatory activity.
Uniqueness
What sets this compound apart is its dual functionality, combining the beneficial properties of both chromenyl and benzofuranone groups. This unique structure enhances its potential as a multifunctional agent in various scientific and industrial applications.
Properties
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-13(22)11-24-16-6-7-17-19(10-16)26-20(21(17)23)9-14-8-15-4-2-3-5-18(15)25-12-14/h2-10H,11-12H2,1H3/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGENBQSUPIZBTG-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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